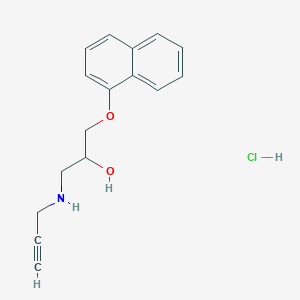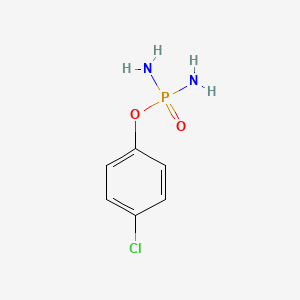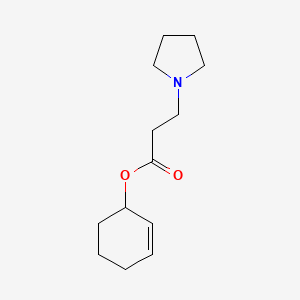
N-Phenyl-N'-(1-phenylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N’-(1-phenylpropyl)thiourea is an organosulfur compound belonging to the class of thioureas It is characterized by the presence of a thiourea group (NH-CS-NH) substituted with phenyl and 1-phenylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-(1-phenylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 1-phenylpropylamine in an organic solvent such as acetonitrile or toluene. The reaction typically proceeds at room temperature and yields the desired thiourea derivative .
Another method involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This reagent reacts with 1-phenylpropylamine in water to produce N-Phenyl-N’-(1-phenylpropyl)thiourea under mild conditions .
Industrial Production Methods
Industrial production of N-Phenyl-N’-(1-phenylpropyl)thiourea may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent in the phenyl chlorothionoformate method offers advantages in terms of sustainability and ease of product isolation .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form formamidine disulfides using oxidizing agents such as hydrogen peroxide.
Substitution: It can react with halo ketones to form thiazoles via solvent- and catalyst-free condensation.
Thioacylation: The compound can be used as a thioacylating agent when activated with trifluoroacetic acid anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Halo ketones are used in the formation of thiazoles.
Thioacylation: Trifluoroacetic acid anhydride is used to activate the thiourea for thioacylation reactions.
Major Products Formed
Formamidine disulfides: Formed through oxidation reactions.
Thiazoles: Formed through substitution reactions with halo ketones.
Thioacylated compounds: Formed through thioacylation reactions.
Applications De Recherche Scientifique
N-Phenyl-N’-(1-phenylpropyl)thiourea has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Phenyl-N’-(1-phenylpropyl)thiourea involves its interaction with molecular targets such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-DOPA to melanin . This inhibition can increase the susceptibility of melanoma cells to radiation-induced cytotoxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylthiourea: A structurally similar compound with a phenyl group linked to one nitrogen atom of the thiourea group.
N,N’-Diphenylthiourea: Another similar compound with two phenyl groups linked to the nitrogen atoms of the thiourea group.
N-Phenyl-N’-(4-pyridyl)urea: A urea derivative with a phenyl and a pyridyl group linked to the nitrogen atoms.
Uniqueness
N-Phenyl-N’-(1-phenylpropyl)thiourea is unique due to the presence of the 1-phenylpropyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62466-37-9 |
|---|---|
Formule moléculaire |
C16H18N2S |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-phenyl-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19) |
Clé InChI |
ZAGWWURXHSLBHT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


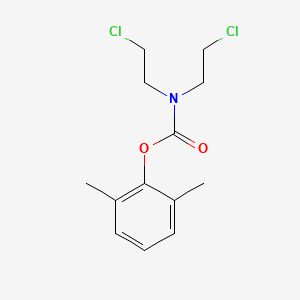
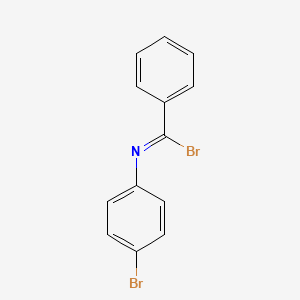
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
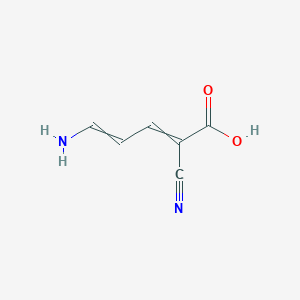
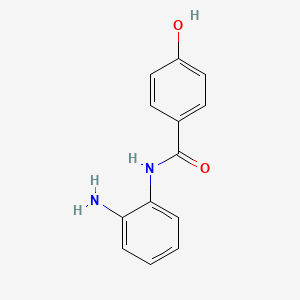
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
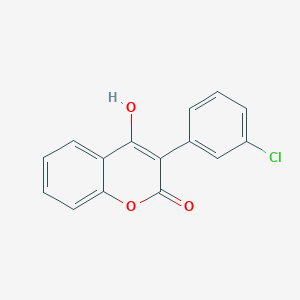


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)
